molecular formula C8H20Cl2N2 B2749215 N-ethyl-1-methylpiperidin-4-amine dihydrochloride CAS No. 1864073-65-3

N-ethyl-1-methylpiperidin-4-amine dihydrochloride

Cat. No. B2749215
CAS RN: 1864073-65-3
M. Wt: 215.16
InChI Key: YUMFTHYRFZUKJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-ethyl-1-methylpiperidin-4-amine dihydrochloride” generally involves the alkylation of piperidine with ethyl iodide or ethyl bromide, followed by reductive amination with methylamine. The resulting product is then salted out with hydrochloric acid to form the dihydrochloride salt.


Molecular Structure Analysis

The molecular formula of “this compound” is C8H20Cl2N2. The InChI code is 1S/C8H18N2.2ClH/c1-3-9-8-4-6-10(2)7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

“this compound” is a hygroscopic, white crystalline powder with a melting point of approximately 163 °C. It is soluble in water and ethanol, but insoluble in most organic solvents. The pH of a 10% solution of this compound in water is approximately 5.6.

Scientific Research Applications

Coordination Chemistry and Metal Complexes

MPEDA can coordinate with transition metals to form stable complexes. These complexes find applications in catalysis, sensing, and materials science. Researchers explore their behavior in reactions such as C–C bond formation, oxidation, and reduction processes.

For more information, you can refer to the product details here. Additionally, recent scientific literature on piperidine derivatives provides valuable insights into their applications .

Safety and Hazards

The safety information for “N-ethyl-1-methylpiperidin-4-amine dihydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation .

properties

IUPAC Name

N-ethyl-1-methylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-3-9-8-4-6-10(2)7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMFTHYRFZUKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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